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Compound of Interest

Compound Name: Azido-PEG2-C6-Cl

Cat. No.: B6291932 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Azido-PEG2-C6-Cl is a versatile, heterobifunctional linker molecule integral to the

development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary

class of therapeutic agents that co-opt the cell's natural protein disposal machinery to

selectively eliminate disease-causing proteins. This guide provides a comprehensive overview

of the structure, synthesis, and application of Azido-PEG2-C6-Cl in the context of targeted

protein degradation.

Chemical Structure and Properties
Azido-PEG2-C6-Cl, with the IUPAC name 1-[2-(2-azidoethoxy)ethoxy]-6-chlorohexane, is

characterized by a polyethylene glycol (PEG) spacer flanked by two distinct reactive moieties: a

terminal azide group and a hexyl chloride. This bifunctional nature is central to its utility in

PROTAC synthesis, allowing for the sequential and controlled conjugation of a target protein-

binding ligand and an E3 ubiquitin ligase-binding ligand.

The azide group serves as a versatile handle for "click chemistry," particularly the copper(I)-

catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition

(SPAAC), enabling efficient and specific ligation to an alkyne-modified ligand. The chloroalkane

end provides a reactive site for nucleophilic substitution, typically with an amine or thiol group

on the other ligand.
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Physicochemical Data
Property Value Reference

Molecular Formula C10H20ClN3O2 --INVALID-LINK--

Molecular Weight 249.74 g/mol --INVALID-LINK--

CAS Number 2568146-55-2 --INVALID-LINK--

Appearance Colorless to light yellow liquid --INVALID-LINK--

Purity ≥95.0% (by NMR) Certificate of Analysis

Synthesis of Azido-PEG2-C6-Cl
While a specific, detailed protocol for the synthesis of Azido-PEG2-C6-Cl is not readily

available in peer-reviewed literature, a plausible and commonly employed synthetic route can

be inferred from the synthesis of structurally similar compounds, such as 2-[2-(2-

azidoethoxy)ethoxy]ethanol. The synthesis would likely proceed via a two-step process starting

from the commercially available diol, 2-(2-(6-chlorohexyloxy)ethoxy)ethan-1-ol.

Postulated Synthesis Workflow
Caption: Postulated two-step synthesis of Azido-PEG2-C6-Cl.

Experimental Protocol (Hypothetical)
Step 1: Mesylation of 2-(2-(6-chlorohexyloxy)ethoxy)ethan-1-ol

To a stirred solution of 2-(2-(6-chlorohexyloxy)ethoxy)ethan-1-ol (1 equivalent) in anhydrous

dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5

equivalents).

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-

layer chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b6291932?utm_src=pdf-body
https://www.benchchem.com/product/b6291932?utm_src=pdf-body
https://www.benchchem.com/product/b6291932?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6291932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude mesylated intermediate.

Step 2: Azidation of the Mesylated Intermediate

Dissolve the crude mesylated intermediate (1 equivalent) in anhydrous dimethylformamide

(DMF).

Add sodium azide (3 equivalents) to the solution.

Heat the reaction mixture to 60-80 °C and stir for 12-16 hours, monitoring by TLC.

After cooling to room temperature, dilute the reaction mixture with water and extract with

ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford Azido-PEG2-C6-
Cl.

Application in PROTAC-mediated Protein
Degradation
The primary application of Azido-PEG2-C6-Cl is in the assembly of PROTACs for the targeted

degradation of specific proteins. The linker bridges a ligand that binds to the protein of interest

(POI) and a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon). This ternary complex

formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

General PROTAC Assembly and Action Workflow
The following diagram illustrates the general workflow of using Azido-PEG2-C6-Cl to
synthesize a PROTAC and its subsequent mechanism of action in targeted protein

degradation.

Caption: Workflow of PROTAC synthesis and targeted protein degradation.
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Experimental Protocol: BRD4 Degradation using a
PROTAC
This protocol is adapted from a study on the targeted degradation of BRD4 and illustrates a

typical experimental workflow where a PROTAC assembled with a linker like Azido-PEG2-C6-
Cl could be employed.

1. Cell Culture and Treatment:

Culture human cancer cells (e.g., HeLa or HEK293T) in appropriate media supplemented
with fetal bovine serum and antibiotics.
Seed cells in multi-well plates and allow them to adhere overnight.
Treat the cells with varying concentrations of the BRD4-targeting PROTAC or a vehicle
control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

2. Western Blot Analysis for Protein Degradation:

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA assay.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered
saline with Tween 20 (TBST).
Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g.,
GAPDH or β-actin) overnight at 4 °C.
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody.
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system
and quantify the band intensities to determine the extent of BRD4 degradation.

3. Cellular Viability Assay:

To assess the cytotoxic effects of the PROTAC, perform a cell viability assay (e.g., MTT or
CellTiter-Glo).
Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.
After a specified incubation period (e.g., 72 hours), measure cell viability according to the
manufacturer's instructions.
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Calculate the half-maximal inhibitory concentration (IC50) to determine the potency of the
PROTAC in inhibiting cell growth.

Conclusion
Azido-PEG2-C6-Cl is a key enabling tool in the rapidly advancing field of targeted protein

degradation. Its heterobifunctional nature allows for the efficient and modular synthesis of

PROTACs, which have demonstrated significant potential as both research tools and

therapeutic agents. The detailed understanding of its structure, synthesis, and application

provided in this guide is intended to support researchers in the design and execution of

experiments aimed at developing novel protein degraders.

To cite this document: BenchChem. [Azido-PEG2-C6-Cl: A Heterobifunctional Linker for
Targeted Protein Degradation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6291932#azido-peg2-c6-cl-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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